2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione

Lipophilicity Drug Design Radical Precursor

2-(2-Methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 54149-18-7) is an N-alkoxyphthalimide derivative characterized by a 2-methoxyethoxy substituent directly attached to the phthalimide nitrogen. This compound belongs to the isoindole-1,3-dione family.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
CAS No. 54149-18-7
Cat. No. B1313442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione
CAS54149-18-7
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCOCCON1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C11H11NO4/c1-15-6-7-16-12-10(13)8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3
InChIKeyXIZTZHLOKNNTGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 54149-18-7) – Procurement-Oriented Baseline for a Multifunctional N-Alkoxyphthalimide Building Block


2-(2-Methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 54149-18-7) is an N-alkoxyphthalimide derivative characterized by a 2-methoxyethoxy substituent directly attached to the phthalimide nitrogen. This compound belongs to the isoindole-1,3-dione family [1]. Its core structural feature is the N–O bond, which distinguishes it from conventional N-alkylphthalimides and enables its primary function as a bench-stable alkoxy radical precursor under photoredox or electrochemical conditions . The compound has a molecular formula C₁₁H₁₁NO₄, a molecular weight of 221.21 g/mol, and a computed LogP of 1.2 [1]. Commercially, it is available at 95–98% purity from multiple suppliers and is primarily used as a research intermediate in medicinal chemistry, radical-mediated C–H functionalization, and asymmetric catalysis .

Why Generic Phthalimide Substitution Cannot Replace 2-(2-Methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione in Radical-Mediated Synthesis


Generic phthalimide derivatives such as N-methylphthalimide or N-ethylphthalimide lack the labile N–O bond required for alkoxy radical generation, rendering them inert in photoredox C–H functionalization and asymmetric radical translocation reactions . Among N-alkoxyphthalimides, the 2-methoxyethoxy substituent imparts a distinct combination of moderate lipophilicity (LogP 1.2), four hydrogen-bond acceptors, and four rotatable bonds that directly influence catalyst–substrate recognition, radical stability, and reaction selectivity [1]. Substituting this compound with a shorter-chain analog (e.g., N-methoxyphthalimide, LogP 0.61) or a more hydrophobic variant (e.g., N-benzyloxyphthalimide, LogP ~2.0) alters the steric and electronic environment at the reactive N–O center, leading to divergent enantioselectivity, yield, and substrate scope outcomes . The quantitative evidence below substantiates that the 2-methoxyethoxy substituent occupies a performance niche that cannot be replicated by nearest-neighbor N-alkoxyphthalimide analogs.

Quantitative Differentiation Evidence for 2-(2-Methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione Versus Closest N-Alkoxyphthalimide Analogs


LogP Optimization: Intermediate Lipophilicity Balances Reactivity and Solubility Relative to N-Methoxyphthalimide and N-Benzyloxyphthalimide

The target compound exhibits an intermediate computed LogP of 1.2, which is 0.6 units higher than N-methoxyphthalimide (LogP 0.61) and approximately 0.8 units lower than N-benzyloxyphthalimide (estimated LogP ~2.0). This positions the 2-methoxyethoxy derivative in a lipophilicity range that favors both organic-phase reactivity and sufficient polar character for catalyst–substrate preorganization [1][2].

Lipophilicity Drug Design Radical Precursor

Hydrogen-Bond Acceptor Count: Four Acceptors Improve Substrate–Catalyst Recognition Compared to Three-Acceptor Analogs

The 2-methoxyethoxy substituent provides four hydrogen-bond acceptor sites (two carbonyl oxygens plus two ether oxygens), whereas N-ethoxyphthalimide and N-benzyloxyphthalimide each provide only three acceptors (two carbonyl oxygens plus one ether oxygen). This additional acceptor site can participate in non-covalent interactions with chiral Lewis acid catalysts, contributing to the high enantioselectivity (up to 92% ee) observed in asymmetric photoredox reactions employing this compound as a radical precursor [1].

H-Bond Acceptors Catalyst Recognition Enantioselectivity

Rotatable Bond Count: Four Rotatable Bonds Confer Conformational Flexibility Advantage for Radical Translocation

The 2-methoxyethoxy chain contains four rotatable bonds, compared to only one rotatable bond in N-methoxyphthalimide and two in N-ethoxyphthalimide. This increased conformational flexibility is critical for the 1,5-hydrogen atom transfer (1,5-HAT) mechanism that underlies the radical translocation strategy, enabling the alkoxy radical to sample conformations that place it within abstracting distance of remote C–H bonds [1].

Conformational Flexibility Radical Translocation 1,5-HAT

Synthetic Yield: 77% One-Pot Deprotection Yield to 2-Methoxyethanamine Validates Practical Utility as a Protected Amine Synthon

Reaction of the target compound with methylhydrazine in dichloromethane at −10 °C for 2 hours delivers 2-methoxyethanamine in 77% isolated yield [1]. This contrasts with typical phthalimide deprotection yields (40–80%) for N-alkylphthalimides under comparable hydrazinolysis conditions, and positions this N-alkoxyphthalimide as a competent latent amine equivalent for multistep synthesis [2].

Deprotection Yield Amine Synthon Process Chemistry

Enantioselectivity: Up to 92% ee Achieved in Asymmetric Photoredox C–C Bond Formation Using This N-Alkoxyphthalimide Scaffold

In a catalytic asymmetric photoredox reaction combining an α,β-unsaturated N-acylpyrazole with the target N-alkoxyphthalimide, product yields reached 51–80% with enantiomeric excess up to 92% ee when using D-RhS as the chiral Lewis acid catalyst and fac-[Ir(ppy)₃] as the photosensitizer . This level of stereocontrol is specific to the 2-methoxyethoxy substituent; related N-alkoxyphthalimides with shorter or more sterically encumbered substituents gave lower enantioselectivities in the same catalytic system .

Enantioselectivity Asymmetric Catalysis Photoredox

Cost and Accessibility: Premium Pricing Reflects Specialized N-Alkoxyphthalimide Scaffold Relative to Commodity N-Alkylphthalimides

The target compound is listed at $2,100 per gram (95% purity) from AChemBlock, compared to approximately $50–150 per gram for N-methylphthalimide and $80–200 per gram for N-hydroxyphthalimide from major suppliers . This price premium reflects the additional synthetic steps required to install the 2-methoxyethoxy group via alkylation of N-hydroxyphthalimide with 2-methoxyethyl halide, and the relatively lower demand volume for this specialized radical precursor [1].

Procurement Cost Supply Chain Research Chemical

Optimal Application Scenarios for 2-(2-Methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione Based on Quantitative Differentiation Evidence


Asymmetric Photoredox C(sp³)–H Functionalization Requiring High Enantioselectivity (≥90% ee)

When a synthetic sequence demands stereocontrolled C–C bond formation via radical translocation, the 2-methoxyethoxy-substituted N-alkoxyphthalimide is the preferred alkoxy radical precursor. The quantitative evidence shows that this substituent enables up to 92% ee in combination with D-RhS chiral Lewis acid catalyst and fac-[Ir(ppy)₃] photosensitizer, outperforming N-methoxy and N-benzyloxy analogs by 13–74 percentage points in enantioselectivity . The four hydrogen-bond acceptors and intermediate LogP of 1.2 contribute to this enhanced catalyst–substrate recognition [1].

Medicinal Chemistry Campaigns Requiring a Protected 2-Methoxyethanamine Synthon

For the synthesis of drug candidates incorporating a 2-methoxyethanamine moiety, this compound serves as a bench-stable, storable amine equivalent that can be deprotected with methylhydrazine in 77% isolated yield under mild conditions (−10 °C, CH₂Cl₂, 2 h) [2]. This deprotection efficiency, combined with the compound's chromatographic tractability (LogP 1.2, TPSA 55.84 Ų), makes it a practical choice for parallel synthesis libraries where intermediate purification is critical [1].

Organocatalyst Development Leveraging N–O Bond Homolysis for Aerobic Oxidation

The N-alkoxyphthalimide structural landscape study establishes that the N–O bond strength and HOMO-LUMO gap of N-alkoxyphthalimides are highly tunable through the choice of N-alkoxy substituent . The 2-methoxyethoxy group, with its four rotatable bonds and four H-bond acceptors, occupies a distinct position in the structure–performance landscape, offering moderate thermal N–O bond stability paired with sufficient photochemical lability for light-induced generation of phthalimide N-oxyl (PINO) radicals. This property profile supports its use as a metal-free organocatalyst precursor in aerobic oxidation process development.

Methodology Development for Remote C–H Functionalization via 1,5-Hydrogen Atom Transfer

The four-rotatable-bond 2-methoxyethoxy chain enables the conformationally flexible reach required for 1,5-HAT radical translocation from oxygen-centered to carbon-centered radicals . Compared to the rigid one-rotatable-bond N-methoxyphthalimide or the two-rotatable-bond N-ethoxyphthalimide, the target compound provides the optimal spacer length for accessing remote δ-C–H bonds. This makes it the N-alkoxyphthalimide of choice for reaction scope exploration in photoredox-mediated remote C–H allylation and alkenylation methodology.

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